N-(4-ethoxyphenyl)-2,2-diphenylacetamide
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Overview
Description
N-(4-ethoxyphenyl)-2,2-diphenylacetamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. It is structurally characterized by an ethoxy group attached to a phenyl ring, which is further connected to a diphenylacetamide moiety. This compound has garnered attention due to its potential therapeutic properties and its role as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2,2-diphenylacetamide typically involves the reaction of 4-ethoxyaniline with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also implemented to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethoxyphenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: 4-hydroxyphenyl-2,2-diphenylacetamide.
Reduction: N-(4-ethoxyphenyl)-2,2-diphenylamine.
Substitution: N-(4-nitrophenyl)-2,2-diphenylacetamide or N-(4-chlorophenyl)-2,2-diphenylacetamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its analgesic and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent for pain management.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
N-(4-ethoxyphenyl)-2,2-diphenylacetamide can be compared with other similar compounds such as:
Phenacetin: Both compounds share a similar structural framework, but this compound has additional diphenyl groups, which may enhance its pharmacological properties.
Acetaminophen: While acetaminophen is a widely used analgesic, this compound offers a different mechanism of action and potentially fewer side effects.
Uniqueness: The presence of the diphenylacetamide moiety in this compound distinguishes it from other analgesics, potentially offering unique therapeutic benefits and a different safety profile.
Comparison with Similar Compounds
- Phenacetin
- Acetaminophen
- N-(4-methoxyphenyl)-2,2-diphenylacetamide
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-2-25-20-15-13-19(14-16-20)23-22(24)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAXCXJIKFKPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23105-48-8 |
Source
|
Record name | 2,2-DIPHENYL-4'-ETHOXYACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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